molecular formula C5H3Cl3N2 B1295412 2,4,5-Trichloro-6-methylpyrimidine CAS No. 6554-69-4

2,4,5-Trichloro-6-methylpyrimidine

Cat. No. B1295412
CAS RN: 6554-69-4
M. Wt: 197.45 g/mol
InChI Key: IUFVGONBAUNAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichloro-6-methylpyrimidine is a compound that is structurally related to various pyrimidine derivatives which have been extensively studied due to their potential applications in medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that can be extrapolated to 2,4,5-Trichloro-6-methylpyrimidine.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions with careful control of reaction conditions to achieve the desired substitution pattern on the pyrimidine ring. For instance, the preparation of 2-Methyl-4,6-dichloro-5-aminopyrimidine, a key intermediate of moxonidine, was achieved through cyclization of diethyl acetamidomalonate and aceamidine hydrochloride, followed by chlorination and hydrolysis, with an overall yield of about 62% . Similarly, the synthesis of 2-amino-4,5,6-trichloropyrimidine occurred via an unusual aromatic substitution reaction . These studies highlight the complexity and specificity of synthetic routes in pyrimidine chemistry.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been investigated using various spectroscopic and computational techniques. For example, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate was characterized by single-crystal X-ray diffraction, revealing a one-dimensional chained structure formed by hydrogen bonds . Quantum chemical calculations have been employed to study the geometrical, conformational, and spectroscopic parameters of related compounds, such as 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, providing insights into the electronic structure and stability of these molecules .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that are crucial for their functionalization and application in synthesis. The utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block for the synthesis of olomoucine, a purine derivative, demonstrates the versatility of pyrimidine compounds in organic synthesis . The reactivity of these compounds can be influenced by the presence of substituents on the pyrimidine ring, which can affect the electronic properties and thus the reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the calculated linear polarizability and the first-order hyperpolarizability values indicate the nonlinear optical (NLO) properties of the investigated compounds . The presence of different substituents can significantly alter properties such as dipole moment, polarizability, and hyperpolarizability, as seen in the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . These properties are essential for the application of pyrimidine derivatives in pharmaceuticals and materials science.

Scientific Research Applications

Fluorination Reactions

2,4,5-Trichloro-6-methylpyrimidine has been studied for its reactivity in fluorination reactions. Research by Baasner and Klauke (1982) discusses selective monofluorinations of derivatives of 2,4,5-Trichloro-6-methylpyrimidine using different fluorination agents like HF, NaF, and SbF3 (Baasner & Klauke, 1982). Wei et al. (1987) conducted a study on the kinetics and mechanisms of its fluorination, providing insights into the influence of solvents, catalysts, and fluorinating agents on the process (Wei et al., 1987).

Role in Synthesis of High Explosives and Medicinal Products

4,6-Dihydroxy-2-methylpyrimidine, a precursor derived from 2,4,5-Trichloro-6-methylpyrimidine, finds widespread applications in the preparation of high explosives and medicinal valued products. Patil et al. (2008) have explored its synthesis and developed an economic process for its production, highlighting its importance in pharmaceutical and explosive industries (Patil et al., 2008).

Synthesis of Anticancer Drug Intermediates

Guo Lei-ming (2012) described the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate of the synthetic anticancer drug dasatinib. The study provides optimal conditions for its synthesis, contributing to the development of effective anticancer drugs (Guo Lei-ming, 2012).

Development of Vitamin B1 Intermediate

Zhao et al. (2012) have developed two scalable processes for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, highlighting the role of 2,4,5-Trichloro-6-methylpyrimidine derivatives in vitamin synthesis (Zhao, Ma, & Chen, 2012).

Safety And Hazards

This compound is considered hazardous. It is recommended to avoid breathing dust, avoid getting it in eyes, on skin, or on clothing, and to use only under a chemical fume hood . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2,4,5-trichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFVGONBAUNAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282565
Record name 2,4,5-Trichloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloro-6-methylpyrimidine

CAS RN

6554-69-4
Record name 2,4,5-Trichloro-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6554-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trichloro-6-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6554-69-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-Trichloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 2,4,5-trichloro-6-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trichloro-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,5-Trichloro-6-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
2,4,5-Trichloro-6-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
2,4,5-Trichloro-6-methylpyrimidine
Reactant of Route 5
2,4,5-Trichloro-6-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
2,4,5-Trichloro-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.